1-Bromopentadecane

Langmuir Monolayers Surface Science Self-Assembly

1-Bromopentadecane is a precisely defined C15 hydrophobic tail reagent, critical for synthesizing surface-active ionic liquids (SAILs) and quaternary ammonium surfactants where the hydrophilic-lipophilic balance (HLB) is paramount. Its unique incorporation into lipid monolayers—a property not shared by C14 or C16 analogs—makes it an essential molecular probe for surface science and membrane biophysics research. Choose this compound for reproducible, chain-length-specific alkylation in multi-step organic syntheses and applications demanding the exact logP 8.7 behavior.

Molecular Formula C15H31Br
Molecular Weight 291.31 g/mol
CAS No. 629-72-1
Cat. No. B048590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopentadecane
CAS629-72-1
SynonymsNSC 133440;  Pentadecyl Bromide;  n-Pentadecyl Bromide
Molecular FormulaC15H31Br
Molecular Weight291.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCBr
InChIInChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3
InChIKeyJKOTZBXSNOGCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopentadecane (CAS 629-72-1) for Procurement: A Long-Chain Alkyl Halide Building Block for Synthesis and Surface Science


1-Bromopentadecane (Pentadecyl bromide) is a C15 linear alkyl halide with a terminal bromine atom, giving it a molecular weight of 291.31 g/mol [1]. As a long-chain bromoalkane, its physical state transitions near room temperature (melting point 17-19 °C), and it exists as a low-density liquid (1.005 g/mL at 25 °C) with a high boiling point (159-160 °C at 5 mmHg) [2]. These properties, along with a high calculated logP (8.7), define its behavior as a highly hydrophobic reagent, distinguishing it from its shorter- and longer-chain analogs [3].

Why 1-Bromopentadecane (CAS 629-72-1) Cannot Be Replaced by Generic 1-Bromoalkanes


The substitution of 1-bromopentadecane with other linear 1-bromoalkanes like 1-bromotetradecane (C14) or 1-bromohexadecane (C16) is not a straightforward, equivalent replacement. The C15 chain length imparts a specific combination of physicochemical properties that directly influence molecular behavior in both synthetic and applied contexts. Key differences in melting point, hydrophobicity (logP), and even interfacial self-assembly behavior [1] mean that an 'in-class' substitution will result in a different molecule with altered solubility, partition coefficients, and ultimately, performance in applications ranging from surfactant synthesis to membrane studies. The evidence below quantifies these critical differences.

Quantitative Evidence for 1-Bromopentadecane (629-72-1) Differentiation vs. 1-Bromoalkane Analogs


Interfacial Behavior: Halogen-Dependent Monolayer Incorporation vs. C14 and C16 Analogs

In mixed monolayers with fatty acids (palmitic and stearic acid), 1-bromopentadecane (BrC15) demonstrates incorporation, a behavior not observed with alkanes of the same chain length. While 1-bromohexadecane (BrC16) also incorporates at low surface pressures, it is excluded from the monolayer as surface pressure increases. This indicates that the C15 bromoalkane exhibits unique, stable incorporation behavior within this biologically relevant model membrane system compared to its C16 analog [1].

Langmuir Monolayers Surface Science Self-Assembly

Hydrophobicity (logP) Quantified: C15 Chain Offers Intermediate Partitioning vs. C14 and C16

The computed XLogP3 value for 1-bromopentadecane is 8.7 [1]. This value positions it between 1-bromotetradecane (C14, XLogP3 = 8.1 [2]) and 1-bromohexadecane (C16, XLogP3 = 9.2 [3]), providing a quantitative measure of its intermediate hydrophobicity. This directly impacts its solubility profile and its partitioning behavior in biphasic systems, a critical factor in organic synthesis and formulation.

Lipophilicity QSAR Partition Coefficient

Melting Point Differential: C15's Transition Near Ambient Temperature vs. C14 and C16

1-Bromopentadecane has a reported melting point range of 17-19 °C [1]. In contrast, 1-bromotetradecane (C14) is a liquid at room temperature with a melting point of 5-6 °C [2], while 1-bromohexadecane (C16) is a waxy solid with a melting point of 16-18 °C [3]. The C15 compound's melting point, which is close to ambient laboratory temperatures, can significantly impact its physical state and ease of handling in different environments.

Physical Properties Material Handling Formulation

Optimal Scientific and Industrial Applications for 1-Bromopentadecane (CAS 629-72-1)


Synthesis of Long-Chain Surfactants and Ionic Liquids

1-Bromopentadecane serves as a critical alkylating agent for introducing a C15 hydrophobic tail into molecules, a key step in synthesizing surface-active ionic liquids (SAILs) and quaternary ammonium surfactants. The resulting compounds are designed for applications requiring a specific hydrophilic-lipophilic balance (HLB) that is directly determined by the C15 chain length . The unique incorporation behavior of the C15 chain into lipid-like monolayers [1] also suggests its derivatives may exhibit distinct interfacial properties compared to those made from C14 or C16 bromides.

Studies of Lipid Membrane Models and Interfacial Self-Assembly

The demonstrated ability of 1-bromopentadecane to stably incorporate into fatty acid monolayers at the air-water interface, a behavior not shared by alkanes or its C16 analog, makes it a specific molecular probe for surface science [1]. Researchers studying the biophysics of lipid membranes, the formation of Langmuir-Blodgett films, or the mechanisms of hydrophobic self-assembly can use this compound to investigate the role of a terminal halogen on molecular packing and phase behavior in model systems.

Intermediate in Natural Product and Fine Chemical Synthesis

The compound is a documented reagent for constructing complex molecules, such as the marine sponge-derived bioactive component (S)-eicos-(4E)-en-1-yn-3-ol . Its use in this context highlights its value in multi-step organic syntheses where a precise C15 alkyl chain extension is required. The specific logP of 8.7 [2] and its physical state also inform purification strategies (e.g., chromatographic separations [3]) and reaction work-up procedures involving biphasic liquid-liquid extractions.

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